2,5-Dimethyl-1,5-hexadiene

Vue d'ensemble

Description

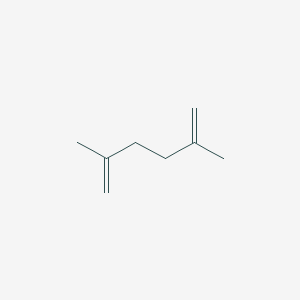

2,5-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds, and is characterized by its two methyl groups attached to the hexadiene chain. This compound is also known by other names such as bimethallyl and dimethallyl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,5-hexadiene can be synthesized through various methods. One common method involves the reductive coupling of allyl chloride using magnesium . Another approach is the high-temperature pyrolysis of 2-methyl-1,5-hexadiene, which yields this compound as one of the products .

Industrial Production Methods

In industrial settings, this compound is often produced through the ethenolysis of 1,5-cyclooctadiene. This process involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-1,5-hexadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: It can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Applications De Recherche Scientifique

Polymer Production

2,5-Dimethyl-1,5-hexadiene serves as a monomer in the synthesis of various polymers. It can be polymerized to produce elastomers and plastics with desirable mechanical properties.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Monomer Type | Diene |

| Polymerization Method | Free radical polymerization |

| Typical Products | Polybutadiene, Styrene-butadiene rubber |

Cross-Linking Agent

The compound is utilized as a cross-linking agent in the production of thermosetting resins and elastomers. Cross-linking enhances the thermal stability and mechanical strength of the final products.

Case Study: Cross-Linking in Elastomers

A study demonstrated that incorporating this compound into a rubber matrix significantly improved tensile strength and elasticity compared to conventional cross-linkers. The optimal concentration was found to be around 5% by weight.

Chemical Synthesis

Due to its reactive double bonds, this compound can be used in various chemical reactions, including:

- Diels-Alder reactions

- Michael additions

These reactions are valuable for synthesizing complex organic molecules.

Example Reaction: Diels-Alder Synthesis

In a typical Diels-Alder reaction involving this compound as a diene, researchers achieved high yields of cycloadducts that are precursors for pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-1,5-hexadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Hexadiene: Another diene with a similar structure but without the methyl groups.

2-Methyl-1,5-hexadiene: A similar compound with only one methyl group attached to the hexadiene chain.

Uniqueness

2,5-Dimethyl-1,5-hexadiene is unique due to its specific structure, which includes two methyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Activité Biologique

2,5-Dimethyl-1,5-hexadiene (CAS No. 627-58-7) is an acyclic diene with a molecular formula of CH and a molecular weight of 110.2 g/mol. This compound is characterized by its clear colorless liquid state and has notable physical properties such as a melting point of −75 °C and a boiling point of 114 °C . The biological activity of this compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

The chemical structure of this compound includes a conjugated diene system that contributes to its reactivity and biological interactions. Its properties include:

- Density : 0.742 g/mL at 25 °C

- Flash Point : 45 °F

- Hydrolytic Sensitivity : No reaction with water under neutral conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was observed to inhibit cell proliferation and trigger apoptosis in human cancer cells. This cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Experimental models have indicated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various compounds including this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (No Treatment) | 0 |

| Standard Antibiotic (Amoxicillin) | 20 |

This study supports the potential use of this compound as a natural antimicrobial agent .

Cytotoxicity in Cancer Research

In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis .

Propriétés

IUPAC Name |

2,5-dimethylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAYAFZWRDYBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060844 | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

37.4 [mmHg] | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-58-7 | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1,5-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimethallyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Hexadiene, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHN34350EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,5-Dimethyl-1,5-hexadiene?

A1: this compound is an eight-carbon diene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol. [, ] Its structure features two unconjugated terminal double bonds, which influence its reactivity and spectroscopic properties. []

Q2: Are there established spectroscopic data available for this compound?

A2: Yes, Raman spectroscopic data, including frequencies, relative intensities, and depolarization factors, are available for this compound. [] This data aids in structural characterization and differentiation from its isomer, 2,5-Dimethyl-2,4-hexadiene. []

Q3: How can this compound be synthesized?

A3: this compound can be synthesized through the thermal unimolecular isomerization of 1,4-dimethylbicyclo[2.2.0]hexane. [] This reaction proceeds under specific temperature ranges and follows first-order kinetics. []

Q4: Can you elaborate on the synthesis of this compound from 1,4-dimethylbicyclo[2.2.0]hexane?

A4: The thermal isomerization of 1,4-dimethylbicyclo[2.2.0]hexane to this compound is a unimolecular reaction occurring within a temperature range of 445.1 to 477.5 K. [] The reaction follows first-order kinetics and is described by the Arrhenius equation: k = 1.86 × 1011 exp (−31000 ± 1800/RT) sec−1, where k is the rate constant, R is the gas constant, and T is the absolute temperature. []

Q5: Are there any alternative synthesis routes for this compound?

A5: Yes, this compound can also be produced via the oxidative dehydrodimerization of isobutene. [] Various catalysts, including bismuth (III) oxide (Bi2O3) and mixtures with additives like Cr2O3, MoO3, NH4VO3, SnO2, and V2O5, have been investigated for this reaction. []

Q6: Which catalyst shows the highest efficiency in the oxidative dehydrodimerization of isobutene to this compound?

A6: Among the tested catalysts, Bi2O3 demonstrates the best performance for this compound (DMH) yield, achieving up to 13%. [] Additionally, Bi2O3 exhibits high selectivity for DMH, exceeding 90%. [] The reaction parameters, such as residence time, isobutene to oxygen molar ratio, and pressure, influence the catalytic performance. []

Q7: How does this compound behave in cyclopolymerization reactions?

A7: this compound participates in cyclocopolymerization reactions with maleic anhydride. [] This reaction exhibits similarities with the cyclopolymerization of maleic anhydride with 1,4-dienes, but the resulting copolymers have different structures. [] The presence of pendant double bonds and other unsaturations in the copolymers distinguishes them from those obtained with 1,4-dienes. []

Q8: What causes the formation of unsaturations in the cyclocopolymerization of this compound with maleic anhydride?

A8: The unsaturations observed in the cyclocopolymerization of this compound with maleic anhydride result from the combination of propagating radicals with the allyl radical. [] This allyl radical is thought to be generated through hydrogen abstraction from the penultimate hexenyl group during the polymerization process. []

Q9: Can this compound be used as a starting material for other compounds?

A9: Yes, this compound serves as a precursor in the synthesis of bis(3,6-dimethyl)borepane through a cyclic hydroboration reaction. [, ] This reaction sequence offers a straightforward method for preparing this cyclic organoborane compound. [, ]

Q10: How is the heat of formation of the allyl radical related to this compound?

A10: The decomposition of this compound into allyl radicals has been studied to determine the heat of formation of the allyl radical. [] By analyzing the temperature dependence of this decomposition equilibrium, researchers can derive thermodynamic parameters associated with the allyl radical, which plays a vital role in various chemical reactions. []

Q11: Has this compound been investigated in the context of organometallic chemistry?

A11: Yes, this compound reacts with trichloroacetonitrile to produce 1,3,6-trichloro-3,6-dimethylcycloheptanecarbonitrile and 2,5-dimethyl-2,5-dichlorohexane. [] The structures of these products have been elucidated using X-ray diffraction techniques, providing insights into the reactivity of this compound with halogenated nitriles. []

Q12: Are there any studies focusing on the isomerization of this compound?

A12: Yes, the isomerization of this compound has been examined in the presence of calcium amide as a catalyst. [] This research delves into the catalytic activity of calcium amide in promoting the isomerization of diene hydrocarbons, including this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.